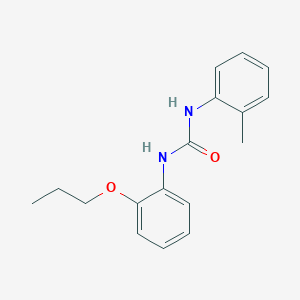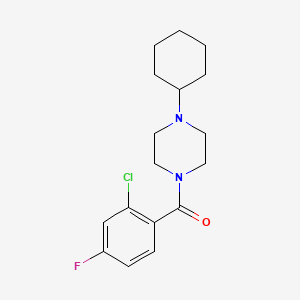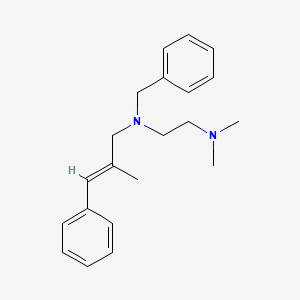
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea, also known as MPPU, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and addiction. In
作用機序
MPU acts as a selective antagonist of the mGluR5 receptor, which is a type of glutamate receptor found in the central nervous system. By blocking the activity of these receptors, MPU can modulate the release of neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MPU has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation of neurotransmitter release can lead to its therapeutic effects, such as reducing anxiety-like behaviors, reducing drug-seeking behavior, and improving mood.
実験室実験の利点と制限
One advantage of using MPU in lab experiments is its selectivity for the mGluR5 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using MPU is its relatively short half-life, which may require frequent dosing in animal models.
将来の方向性
There are several future directions for research on MPU. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of MPU in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research to develop more potent and selective mGluR5 antagonists that may have improved therapeutic potential.
Conclusion:
In conclusion, MPU is a selective antagonist of the mGluR5 receptor that has shown promise in treating various neurological disorders. Its mechanism of action involves modulating neurotransmitter release, leading to its therapeutic effects. While there are limitations to using MPU in lab experiments, there are several future directions for research that may lead to improved therapeutic potential.
合成法
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea can be synthesized using a multi-step process that involves the reaction of 2-methylphenyl isocyanate with 2-propoxyaniline. The resulting product is then purified through recrystallization to obtain high purity MPU. This synthesis method has been optimized to produce high yields of MPU with minimal impurities.
科学的研究の応用
N-(2-methylphenyl)-N'-(2-propoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that MPU can reduce anxiety-like behaviors in animal models, suggesting that it may be useful in treating anxiety disorders. Additionally, MPU has been shown to reduce the reinforcing effects of drugs of abuse, indicating its potential use in treating addiction. Furthermore, MPU has been shown to have antidepressant-like effects in animal models, suggesting its potential use in treating depression.
特性
IUPAC Name |
1-(2-methylphenyl)-3-(2-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-12-21-16-11-7-6-10-15(16)19-17(20)18-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAQCMWETPBATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)


![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)

![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
![N-[1-(4-ethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5361175.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5361180.png)
![1-(4-chlorophenyl)-2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethanol](/img/structure/B5361181.png)

![N-[3-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5361193.png)